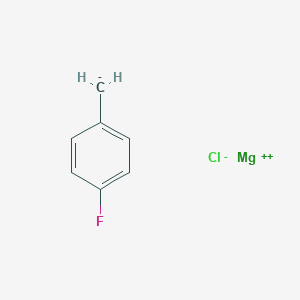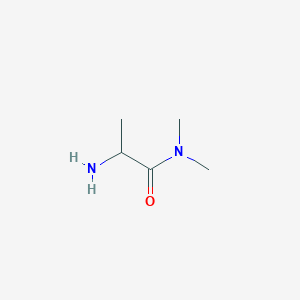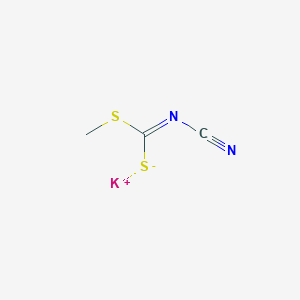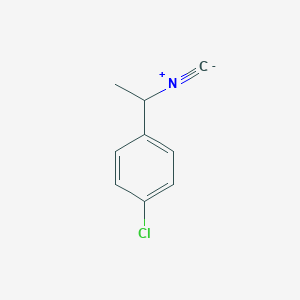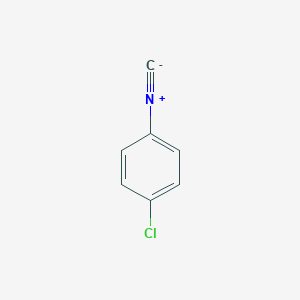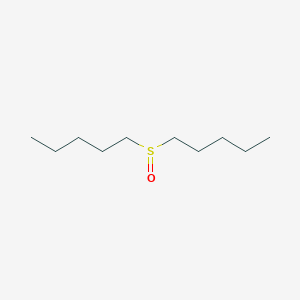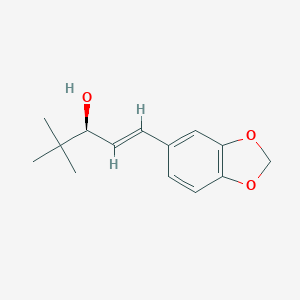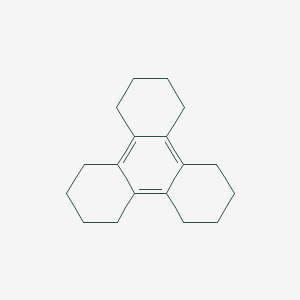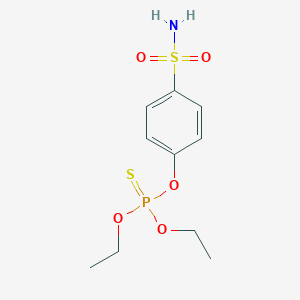
4-Diethoxyphosphinothioyloxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Diethoxyphosphinothioyloxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as DEPTOS and belongs to the class of phosphonothioate compounds.
Aplicaciones Científicas De Investigación
DEPTOS has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria. It has also been investigated for its antifungal, antiviral, and anticancer properties. DEPTOS has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of DEPTOS is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the disruption of DNA and RNA synthesis. This ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
DEPTOS has been shown to have a low toxicity profile in vitro and in vivo. It does not exhibit any significant cytotoxicity towards normal cells. However, it has been found to induce apoptosis in cancer cells. DEPTOS has also been shown to inhibit the activity of enzymes involved in the biosynthesis of folic acid, which is essential for the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DEPTOS is its broad-spectrum antibacterial activity. It has been found to be effective against both gram-positive and gram-negative bacteria, including drug-resistant strains. DEPTOS also exhibits potent antifungal, antiviral, and anticancer properties. However, one of the limitations of DEPTOS is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on DEPTOS. One of the areas of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of DEPTOS at the molecular level. This could lead to the development of more potent and selective derivatives of DEPTOS for use in cancer therapy. Additionally, the potential use of DEPTOS as a broad-spectrum antimicrobial agent in clinical settings warrants further investigation.
Métodos De Síntesis
The synthesis of DEPTOS involves the reaction of 4-hydroxybenzenesulfonamide with diethylphosphorochloridothioate. This reaction leads to the formation of DEPTOS in good yields. The purity of the compound can be improved by recrystallization from ethanol.
Propiedades
Número CAS |
1902-25-6 |
|---|---|
Fórmula molecular |
C10H16NO5PS2 |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
4-diethoxyphosphinothioyloxybenzenesulfonamide |
InChI |
InChI=1S/C10H16NO5PS2/c1-3-14-17(18,15-4-2)16-9-5-7-10(8-6-9)19(11,12)13/h5-8H,3-4H2,1-2H3,(H2,11,12,13) |
Clave InChI |
AREISRHESIVGTH-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N |
SMILES canónico |
CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



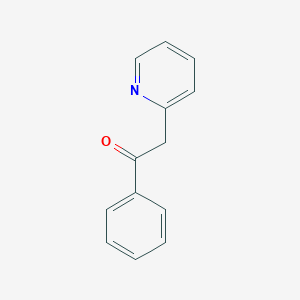
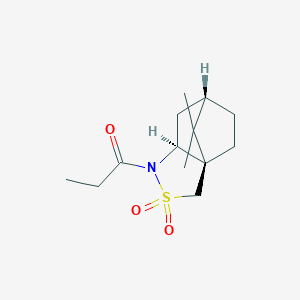
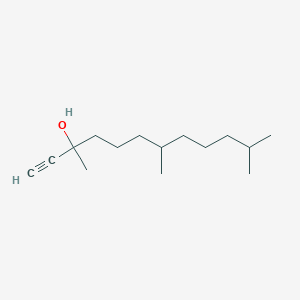
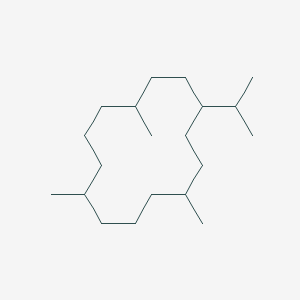
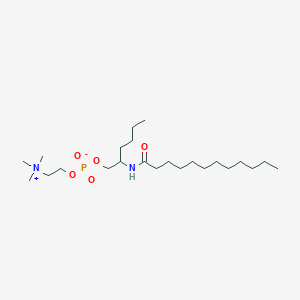
![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)
